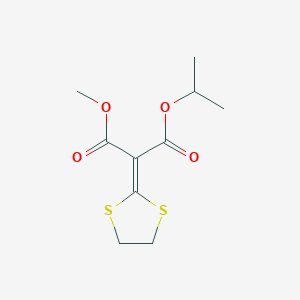
Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate, also known as di-isopropyl 1,3-dithiolane-2-ylidenemalonate, is an organic compound with the molecular formula C12H18O4S2. It is characterized by the presence of a 1,3-dithiolane ring and a propanedioate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Ester derivatives
Scientific Research Applications
Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **Di-isopropyl 1,3-dithiolane-2-
Properties
CAS No. |
61782-08-9 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-O-methyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H14O4S2/c1-6(2)14-9(12)7(8(11)13-3)10-15-4-5-16-10/h6H,4-5H2,1-3H3 |
InChI Key |
FFWAXCOBUOZBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















